1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea
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Overview
Description
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a urea moiety linked to a phenyl group substituted with a 6-methylpyridazin-3-ylamino group and an o-tolyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 6-Methylpyridazin-3-ylamine: This can be achieved through the reaction of 6-methylpyridazine with an appropriate amine source under controlled conditions.
Coupling with 4-Aminophenyl Isocyanate: The 6-methylpyridazin-3-ylamine is then reacted with 4-aminophenyl isocyanate to form the intermediate compound.
Introduction of the o-Tolyl Group: The final step involves the reaction of the intermediate with o-tolyl isocyanate to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea can be compared with other similar compounds, such as:
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-phenylurea: This compound lacks the o-tolyl group, which may affect its chemical properties and reactivity.
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(p-tolyl)urea: The position of the methyl group on the tolyl ring is different, potentially influencing its interactions and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-5-3-4-6-17(13)22-19(25)21-16-10-8-15(9-11-16)20-18-12-7-14(2)23-24-18/h3-12H,1-2H3,(H,20,24)(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFONMCZEAHKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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